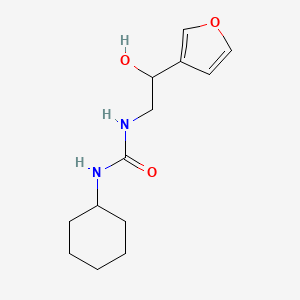

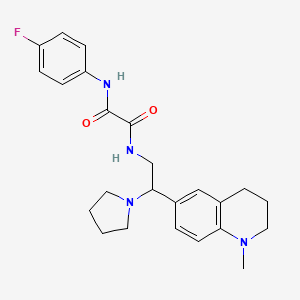

![molecular formula C18H15N3O B2650300 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one CAS No. 796887-09-7](/img/structure/B2650300.png)

2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one

Descripción general

Descripción

“2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one” is a chemical compound with the molecular formula C18H15N3O. It has a molecular weight of 289.331 . The compound is also known by other names such as 2,3,4,9-Tetrahydrospiro [β-carboline-1,3’-indol]-2’ (1’H)-one .

Molecular Structure Analysis

The molecular structure of “2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one” consists of 18 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact mass is 289.121521 .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 575.0±50.0 °C at 760 mmHg, and a flash point of 301.5±30.1 °C . The melting point is not available .Aplicaciones Científicas De Investigación

Chemical Investigations and Novel Alkaloids Discovery

One significant area of research involving 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one is in the chemical investigation of plant compounds. For instance, Anouhe et al. (2015) identified this compound in the heartwood of Dicorynia guianensis, a discovery that contributes to the understanding of plant alkaloids and their potential applications in various fields, such as pharmacology and biochemistry Anouhe et al., 2015.

Synthesis of Derivatives

The synthesis of derivatives of 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one has been a focus of research, indicating its importance in organic chemistry. Bobowski and Shavel (1985) conducted studies on the base-catalyzed transformation of related compounds, which demonstrates the versatility and potential for creating various chemically interesting and potentially useful derivatives Bobowski & Shavel, 1985.

Cycloaddition Reactions

The compound has been utilized in 1,3-dipolar cycloaddition reactions. Serov et al. (2005) synthesized derivatives via this method, showcasing the compound's reactivity and usefulness in creating complex molecular structures, which could be significant in drug development or material science Serov et al., 2005.

Novel Synthesis Methods

Research by Rahmati et al. (2012) into one-pot, three-component condensation reactions involving this compound highlights innovative synthesis methods. This work contributes to the development of more efficient and sustainable chemical synthesis processes Rahmati et al., 2012.

Propiedades

IUPAC Name |

spiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c22-17-18(13-6-2-4-8-15(13)21-17)16-12(9-10-19-18)11-5-1-3-7-14(11)20-16/h1-8,19-20H,9-10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRRYXOCBMBKIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(C3=CC=CC=C3NC2=O)C4=C1C5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

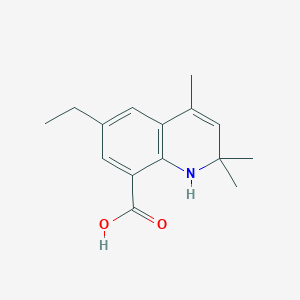

![1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2650219.png)

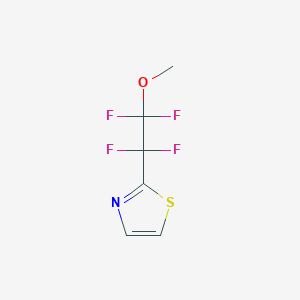

![4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline](/img/structure/B2650223.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)

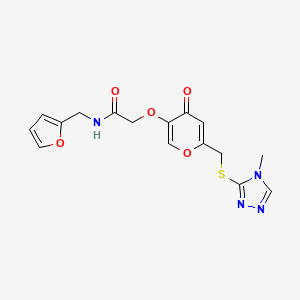

![[3-Amino-5-(2-chloroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2650227.png)

![tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate](/img/structure/B2650230.png)

![5-({[3-(dimethylamino)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2650235.png)